Cadherin Peptide, avian
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)/t22-,23-,25-,26-,27-,28-,29-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQWIUMNGZLLJ-YZAJHECDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H75N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571080 | |
| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127650-08-2 | |
| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Framework of Cadherin Peptide, Avian in Cell Biology Research
Overview of Cadherin Superfamily in Avian Systems
The cadherin superfamily comprises a large and diverse group of transmembrane glycoproteins that mediate calcium-dependent cell-cell adhesion, a fundamental process in the development and maintenance of multicellular organisms. biologists.comnih.govscispace.com In avian systems, these molecules are crucial for the intricate processes of embryogenesis, including tissue segregation, morphogenesis, and the formation of complex structures like the nervous system. biologists.comnih.gov The expression of different cadherins is tightly regulated in a spatial and temporal manner, dictating the specific adhesive properties of cells and guiding their organization into tissues and organs. biologists.com
Classification and Diversity of Classical Cadherins in Avian Models
Classical cadherins are a major subgroup of the cadherin superfamily, characterized by an extracellular domain with five tandem repeats (EC domains), a single-pass transmembrane domain, and a conserved cytoplasmic domain that interacts with catenins to link to the actin cytoskeleton. researchgate.netcolumbia.edupsu.edu In avian species, classical cadherins are broadly categorized into two main types based on sequence similarity and the presence or absence of a conserved histidine-alanine-valine (HAV) motif in their first extracellular domain. psu.edufrontiersin.org
Type I classical cadherins , which possess the HAV motif, are generally associated with strong cell-cell adhesion. psu.edufrontiersin.org This group includes well-studied members such as:
N-cadherin (Cdh2): Widely expressed in the developing nervous system, including the neuroepithelial layer of the spinal cord, neurites, and astrocytes. It plays a significant role in axon elongation and neural circuit formation. frontiersin.org
E-cadherin (Cdh1): Primarily found in epithelial tissues and is crucial for maintaining the integrity of epithelial cell layers. nih.govcolumbia.edu In avian embryos, its expression is maintained in the neural crest. nih.gov
P-cadherin (Cdh3): Its expression has been noted in various embryonic tissues. frontiersin.org
R-cadherin (Cdh4): Expressed along neurites in the developing avian brain, spinal cord, and retina, where it is involved in axon elongation. frontiersin.org
Type II classical cadherins lack the HAV motif and are often associated with weaker, more dynamic cell-cell interactions, which is characteristic of migratory mesenchymal cells. psu.edunih.gov Prominent Type II cadherins in avian models include:
Cadherin-6B (K-cadherin): First expressed in the neural plate border of the chick embryo and is also found in dorsally-located neural crest progenitors. nih.goved.ac.uk
Cadherin-7: Expressed by neural crest cells as they emerge from the neural tube and is also found in the dorsal root ganglia. nih.gov Its expression is dynamically regulated during vocal learning in songbirds.
Cadherin-8, Cadherin-9, Cadherin-11 (B1176826), Cadherin-12, Cadherin-18, and Cadherin-20: These have all been identified in the developing chicken spinal cord, each with distinct spatial and temporal expression patterns, suggesting specific roles in neural development. frontiersin.org Cadherin-11 is also expressed in early migrating neural crest cells. nih.gov
Beyond the classical types, avian species also exhibit unique cadherins. For instance, chicken Hz-cadherin (cHz-cadherin) has been identified as a Type III classical cadherin, a class not typically found in mammals. semanticscholar.orgnih.govnih.gov This cadherin, which has a high sequence similarity to Drosophila N-cadherin, is distinctly expressed in the horizontal cells of the neural retina. nih.gov
The diverse expression patterns of these cadherins are fundamental to the complex processes of avian development. For example, in the developing chicken spinal cord, the spatially restricted and temporally regulated expression of ten different classical cadherins underscores their multiple and diverse roles in the formation of this crucial structure. frontiersin.org
Evolutionary Conservation of Cadherin Molecules and Functional Implications in Avian Species
The cadherin superfamily shows a significant degree of evolutionary conservation, yet there are also notable divergences that have functional implications for different species. The structure and expression of N-cadherin, for example, are highly conserved across a wide range of species, from birds to mammals and even fish and drosophila, indicating its fundamental role in development has been maintained throughout evolution. nih.gov This conservation allows for the use of tools like antibodies against a conserved cytoplasmic domain of chick N-cadherin to identify its analogues in other species. nih.gov
The presence of Type III cadherins, such as cHz-cadherin, in chickens and other non-mammalian vertebrates, but not in most mammals, points to another layer of evolutionary divergence. semanticscholar.orgnih.gov These nonchordate-type classical cadherins have a different domain structure compared to the Type I and II cadherins prevalent in mammals. nih.gov The conservation of these unique cadherins in specific cell types, like the horizontal cells of the retina, suggests they perform specialized functions that have been retained in certain vertebrate lineages while being lost in others. nih.gov
Furthermore, studies on the molecular evolution of avian genomes have identified genes involved in cell adhesion as being among those that are rapidly evolving in avian lineages. nih.gov This suggests that while the core functions of cadherins are conserved, there has been adaptive evolution, potentially contributing to the diversity of avian forms and behaviors. The varied expression of cadherins in the vocal systems of different bird species, for instance, may be related to the evolution of vocal learning.
Role of Cadherin-Mediated Adhesion in Avian Tissue Organization
Cadherin-mediated cell adhesion is a primary driver of tissue organization during avian morphogenesis. biologists.comnih.gov The ability of cadherins to mediate homophilic binding—where cells expressing the same type of cadherin preferentially adhere to one another—is a fundamental mechanism for cell sorting and the segregation of different cell populations to form distinct tissues. biologists.comnih.gov This process is evident throughout avian embryonic development, from the earliest stages of tissue layer formation to the intricate wiring of the nervous system.
The dynamic regulation of cadherin expression and function is crucial for the complex cell rearrangements that characterize morphogenesis. biologists.comnih.gov For instance, the initiation or termination of a specific cadherin's expression in a group of cells can lead to its segregation from or connection with other cell groups. biologists.com This is exemplified in the developing chick embryo, where changes in cadherin expression are associated with major morphogenetic events. columbia.edu
In the formation of the avian nervous system, the differential expression of various cadherins is essential for guiding migrating neurons and for the precise formation of synaptic connections. frontiersin.org For example, N-cadherin and R-cadherin are involved in stimulating neurite outgrowth. psu.edu The sorting of motor neuron pools in the chicken spinal cord is also regulated by the expression of specific classic cadherins. frontiersin.org
Molecular and Cellular Mechanisms of Cadherin Peptide, Avian Function
Structural Basis of Cadherin Peptide, avian Functionality
The functionality of avian cadherin peptides is deeply rooted in their specific amino acid sequences and their ability to engage in calcium-dependent homophilic binding.
Significance of Conserved Amino Acid Sequences in Avian Cadherin Peptides
The primary structure of cadherins reveals that the amino acid sequences of the cytoplasmic domain are highly conserved across different subclasses. biologists.com This conservation is critical for their function. For instance, a synthetic peptide corresponding to a highly conserved C-terminal cytoplasmic domain of chick N-cadherin has been instrumental in identifying N-cadherin analogues across a wide variety of species, highlighting the evolutionary importance of this region. nih.gov
Classical cadherins are characterized by an extracellular domain with five cadherin repeats. oup.com Within the first extracellular domain (EC1), a conserved tripeptide motif, His-Ala-Val (HAV), is crucial for the adhesive function of many cadherins. oup.comnih.gov However, some cadherins, like T-cadherin, lack this specific motif yet still mediate calcium-dependent homophilic adhesion, suggesting alternative mechanisms for their function. nih.gov Furthermore, specific conserved motifs like DRE, DXNDNAPXF, and DXD are found within the cadherin repeats. nih.gov The cytoplasmic domain, which is highly conserved, is responsible for interacting with the actin cytoskeleton through catenin proteins. oup.com The similarity in amino acid sequences between different cadherin subclasses within the same species ranges from 50-60%. biologists.com For example, the similarity between chicken N-cadherin and chicken L-CAM is 50%. biologists.com
| Feature | Description | Source |
| Conserved Cytoplasmic Domain | Highly similar amino acid sequences across different cadherin subclasses. Essential for interaction with catenins. | biologists.comoup.com |
| Extracellular Repeats | Five repeats, each about 110 amino acids long, containing conserved motifs like DRE, DXNDNAPXF, and DXD. | oup.comnih.gov |
| HAV Motif | A conserved His-Ala-Val sequence in the first extracellular domain, important for adhesion in many classical cadherins. | oup.comnih.gov |
| Sequence Similarity | 50-60% similarity between subclasses within a species (e.g., 50% between chicken N-cadherin and L-CAM). | biologists.com |
Homophilic Binding Specificity and Calcium-Dependent Adhesion Mechanisms of Avian Cadherins
Cadherins mediate cell adhesion primarily through homophilic binding, where a cadherin molecule on one cell binds to an identical cadherin molecule on an adjacent cell. biologists.comresearchgate.net This interaction is subclass-specific, meaning that E-cadherins preferentially bind to other E-cadherins, and N-cadherins to other N-cadherins. biologists.com This specificity is a key factor in the selective sorting of cells during tissue formation. nih.govbiologists.com However, some studies have shown that heterophilic interactions, such as between B-cadherin and LCAM in chickens, can also occur and are important for morphogenesis. nih.govnih.gov
The adhesive function of cadherins is strictly dependent on the presence of calcium ions. biocrick.comscispace.com Calcium ions bind to sites between the extracellular cadherin domains, which induces a conformational change that makes the molecule rigid and competent for binding. oup.comnih.gov Removal of Ca2+ leads to the rapid disruption of cadherin-mediated cell-cell adhesions. biologists.com While the precise mechanism of Ca2+ binding is not fully understood, conserved sequences such as D-X-N-D-N are thought to be involved. biologists.com The binding of calcium is essential for maintaining the structural integrity of the extracellular domain, which is necessary for the homophilic interaction between cadherin molecules on opposing cells. nih.govnih.gov
Interactions of Avian Cadherin Peptides with Cellular Components
The function of avian cadherin peptides extends beyond simple cell-cell binding; they are integral components of a larger cellular machinery that includes catenins and the actin cytoskeleton, forming dynamic structures known as adherens junctions.
Engagement with Catenin Complexes (alpha, beta, p120) and Actin Cytoskeleton
The cytoplasmic tail of classical cadherins interacts with a group of proteins called catenins, which link the cadherin to the actin cytoskeleton. oup.comnih.gov This connection is crucial for strong and stable cell adhesion. The primary catenins involved are β-catenin (or its close relative γ-catenin/plakoglobin) and α-catenin. nih.govnih.gov β-catenin binds directly to the distal region of the cadherin cytoplasmic tail. nih.gov α-catenin then binds to β-catenin, and it is α-catenin that is thought to provide the direct or indirect link to the actin filament network. nih.govrupress.org
Another important catenin, p120-catenin (p120ctn), binds to the juxtamembrane region of the cadherin cytoplasmic domain. nih.govnih.gov This interaction is important for regulating the stability of cadherins at the cell surface and can influence cell motility. nih.gov The entire cadherin-catenin complex acts as a bridge, connecting the adhesive interface between cells to the internal cytoskeletal framework, allowing for the coordination of cell shape and movement. nih.govannualreviews.org
Dynamic Regulation of Adherens Junction Formation and Maintenance by Avian Cadherin Peptides
Adherens junctions are not static structures but are highly dynamic, constantly being formed, maintained, and remodeled. nih.govcellsignal.com Avian cadherin peptides are at the heart of this dynamic regulation. The formation of adherens junctions is initiated by the homophilic binding of cadherins on adjacent cells. nih.gov This initial contact triggers the recruitment of catenins and the organization of the actin cytoskeleton at the site of adhesion. nih.gov
The maintenance and remodeling of these junctions are regulated by a complex interplay of factors, including the continuous turnover of E-cadherin at the junctions. nih.gov This turnover is essential for both the formation of new junctions and the maintenance of epithelial integrity during tissue homeostasis and remodeling. nih.gov The dynamic nature of adherens junctions allows for the plasticity required for morphogenetic processes such as the folding of epithelial sheets during neural tube formation. annualreviews.org The regulation of cadherin-mediated adhesion can occur rapidly at the cell surface, and the strength of this adhesion is thought to be modulated by the clustering of cadherins, which is influenced by the reorganization of the actin cytoskeleton. researchgate.netnih.gov
Downstream Signaling Pathways Modulated by Avian Cadherin Peptide Interactions
Beyond their structural role in cell adhesion, avian cadherin peptide interactions trigger intracellular signaling pathways that can influence a variety of cellular processes, including gene expression, cell proliferation, and cell motility. oup.comnih.gov
The formation of cadherin-mediated cell-cell contacts can activate several signaling pathways. For instance, both VE-cadherin and N-cadherin in endothelial cells can trigger the phosphatidylinositol-3-OH-kinase (PI3K)-AKT-Forkhead-box protein-O1 (FoxO1) pathway, which is involved in inhibiting cell proliferation and apoptosis. nih.gov
Furthermore, the catenins associated with cadherins can themselves participate in signaling. β-catenin, when not associated with cadherins, can translocate to the nucleus and act as a transcriptional co-activator in the Wnt signaling pathway. pnas.org The balance between cadherin-bound and free cytoplasmic β-catenin is therefore crucial for regulating gene expression. nih.gov In avian neural crest development, a balance between E-cadherin and N-cadherin, which is dependent on β-catenin availability, influences cell fate decisions. nih.gov
The interaction of cadherins with growth factor receptors can also modulate their downstream signaling. For example, VE-cadherin can associate with the FGF receptor and inhibit its signaling, thereby suppressing cell motility, whereas N-cadherin promotes it. nih.gov Additionally, the Rho family of small GTPases, which are key regulators of the actin cytoskeleton, are also modulated by cadherin-mediated adhesion. nih.govphysiology.org For instance, p120-catenin can regulate the activity of RhoA, Rac1, and Cdc42, thereby influencing the organization of the actin cytoskeleton and cell migration. nih.gov
| Signaling Pathway | Key Molecules | Cellular Outcome | Source |
| PI3K-AKT-FoxO1 | VE-cadherin, N-cadherin, PI3K, AKT, FoxO1 | Inhibition of proliferation and apoptosis | nih.gov |
| Wnt Signaling | β-catenin, TCF/LEF | Regulation of gene expression and cell fate | nih.govpnas.org |
| FGF Receptor Signaling | VE-cadherin, N-cadherin, FGF receptor | Modulation of cell motility | nih.gov |
| Rho GTPase Signaling | p120-catenin, RhoA, Rac1, Cdc42 | Regulation of actin cytoskeleton and cell migration | nih.gov |
This compound Influence on Wnt/beta-Catenin Signaling Axis
Avian cadherin peptides play a crucial and complex role in modulating the Wnt/β-catenin signaling pathway, which is essential for embryonic development and tissue patterning. The interaction is multifaceted, with cadherins acting as both inhibitors and facilitators of this pathway depending on the cellular context and developmental stage.
In the developing avian neural tube, a delicate balance between N-cadherin and E-cadherin expression, which is dependent on the availability of β-catenin, dictates the fate of neuroectodermal cells. nih.gov Cadherins can sequester β-catenin at the plasma membrane, preventing its translocation to the nucleus to act as a transcriptional co-activator. biologists.com This sequestration is a key mechanism by which N-cadherin can inhibit canonical Wnt signaling, a process necessary for maintaining the premigratory state of neural crest cells. biologists.com
Conversely, the cleavage of N-cadherin can promote Wnt signaling. During neural crest delamination in avian embryos, BMP4 signaling triggers the cleavage of N-cadherin by ADAM10. biologists.com This produces a soluble cytoplasmic fragment of N-cadherin (CTF2) that can translocate to the nucleus. biologists.com In the nucleus, CTF2 enhances the transcription of β-catenin and its target gene, cyclin D1, thereby promoting the G1-S phase transition and stimulating neural crest cell emigration. biologists.com
Furthermore, in a pathological context, the interplay between avian cadherins and the Wnt/β-catenin pathway is evident. In chickens co-infected with avian leukosis virus subgroup J (ALV-J) and Marek's disease virus (MDV), there is a significant upregulation of both DCLK1 and N-cadherin. asm.org This leads to an interaction between DCLK1 and β-catenin, which enhances the formation of the β-catenin-TCF4 complex in the nucleus. asm.org This complex then promotes the transcription of Wnt target genes like c-Myc, inducing an epithelial-to-mesenchymal transition (EMT) and promoting tumor metastasis. asm.org This highlights how viral infections can co-opt the normal regulatory functions of avian cadherins on the Wnt/β-catenin pathway to drive disease progression.
The dual role of avian cadherins in either sequestering β-catenin at the membrane or promoting its signaling activity through cleavage underscores their intricate regulatory function in developmental and pathological processes.
Impact on PI3K/AKT and MAPK/ERK Cascades in Avian Cells
Avian cadherin peptides are significant modulators of the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascades. These pathways are central to cell proliferation, survival, and differentiation, and their regulation by cadherins is crucial during avian development.
The activation of the PI3K/AKT pathway has been observed in avian cells in response to various stimuli. For instance, the σA protein of the avian reovirus has been shown to activate the PI3K/Akt pathway. nih.gov In the context of cadherin signaling, N-cadherin is known to mediate cell survival by activating the PI3K-AKT pathway. ehu.eus While some of the detailed mechanistic studies have been performed in other model systems, the fundamental components and interactions are highly conserved. For example, E-cadherin has been shown to directly bind to the p85 regulatory subunit of PI3K, leading to the activation of AKT at sites of cell-cell contact in ovarian carcinoma cells. nih.gov This provides a strong model for a similar mechanism in avian cells, where E-cadherin is also a key adhesion molecule.
The MAPK/ERK signaling pathway is also under the influence of avian cadherin peptides, particularly through their crosstalk with growth factor receptors. MAPK activation, as indicated by the presence of diphosphorylated ERK (dp-ERK), is observed in various tissues during avian cardiovascular development, including the endocardium, myocardium, and epicardial-derived cells. nih.gov A key mechanism for this activation involves the interaction between N-cadherin and the Fibroblast Growth Factor Receptor (FGFR). This interaction can lead to sustained activation of the MAPK-ERK pathway. ehu.eus The synergy between N-cadherin and FGFR signaling is critical for processes such as neurite outgrowth in the developing nervous system. ehu.eus
The table below summarizes the key research findings on the impact of avian cadherin peptides on these signaling cascades.
| Avian Cadherin Type | Signaling Pathway | Effect | Cellular Context/Model | Research Finding |
| N-cadherin | PI3K/AKT | Activation | General cell survival | Mediates cell survival through the PI3K-AKT pathway. ehu.eus |
| E-cadherin (model) | PI3K/AKT | Activation | Ovarian carcinoma cells | Directly binds PI3K (p85) to activate AKT at cell-cell junctions. nih.gov |
| N-cadherin | MAPK/ERK | Sustained Activation | General, neurite outgrowth | Interaction with FGFR leads to persistent MAPK-ERK activation. ehu.eus |
| Not specified | MAPK/ERK | Activation | Avian cardiovascular development | dp-ERK is present in developing heart tissues, indicating active MAPK signaling. nih.gov |
Modulation of Rho GTPase Activity and Cytoskeletal Dynamics
Avian cadherin peptides are key regulators of the actin cytoskeleton, and this regulation is largely mediated through their influence on the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42. These small GTPases act as molecular switches, controlling the organization of the actin cytoskeleton and thereby influencing cell shape, migration, and adhesion.
In the developing avian nervous system, the function of different cadherins is intricately linked to the specific activities of Rho GTPases. Studies on chick retinal explants have demonstrated that neurite outgrowth mediated by E-cadherin, N-cadherin, and R-cadherin requires the activity of distinct Rho GTPases. nih.gov For instance, both dominant-negative Cdc42 and Rac1 were found to decrease neurite outgrowth on an R-cadherin substrate, while a RhoA inhibitor did not have a significant effect. nih.gov This suggests that different cadherins can recruit and activate specific downstream signaling pathways to control neuronal morphology. The protein tyrosine phosphatase PTPμ is thought to be a key player in this process, potentially regulating cadherin-mediated outgrowth by recruiting specific Rho GTPases to the cadherin-catenin complex. nih.gov
Cadherin engagement directly modulates the activity levels of Rho GTPases. While some foundational studies were conducted in non-avian systems, the high degree of conservation in these pathways makes the findings highly relevant. For example, in mouse C2C12 myoblasts, a model system for muscle development which shares many similarities with avian myogenesis, N-cadherin-dependent cell-cell adhesion was shown to decrease the activity of Rac1 and Cdc42Hs, while increasing the activity of RhoA. nih.gov This differential regulation is critical for myogenesis, as RhoA positively regulates muscle-specific gene expression, while Rac1 and Cdc42Hs can have inhibitory roles. nih.gov
The connection between cadherins and the actin cytoskeleton is physically mediated by catenins. The intracellular domain of classical cadherins binds to β-catenin, which in turn binds to α-catenin. nih.gov α-catenin can then interact directly with the actin cytoskeleton or indirectly through other proteins, providing a physical link that is essential for the formation of stable adherens junctions and for the transmission of mechanical forces between cells. nih.gov The dynamic regulation of this linkage, influenced by Rho GTPase activity, allows for the remodeling of cell-cell contacts during morphogenetic events in the avian embryo.
The table below summarizes the key interactions between avian cadherins, Rho GTPases, and their effects on the cytoskeleton.
| Cadherin Type | Rho GTPase(s) | Effect on GTPase Activity | Downstream Effect | Avian Model/Context |
| R-cadherin | Cdc42, Rac1 | Required for function | Promotes neurite outgrowth | Chick retinal explants nih.gov |
| N-cadherin (model) | Rac1, Cdc42Hs | Decrease | Promotes myogenesis | Mouse C2C12 myoblasts nih.gov |
| N-cadherin (model) | RhoA | Increase | Promotes myogenesis | Mouse C2C12 myoblasts nih.gov |
Cross-Talk with Growth Factor Receptors (e.g., FGFR) and Other Signaling Systems
Avian cadherin peptides engage in extensive crosstalk with various growth factor receptors, most notably the Fibroblast Growth Factor Receptor (FGFR). This interaction is not merely a colocalization at the cell surface but a functional partnership that co-regulates critical cellular processes during embryonic development, such as cell migration and differentiation.
A significant body of evidence points to a direct physical and functional interaction between N-cadherin and FGFR. This synergy is particularly well-documented in the context of avian neurite outgrowth. ehu.eus The activation of N-cadherin-mediated cell adhesion can trigger FGFR signaling, and conversely, the function of N-cadherin in promoting neurite extension is dependent on FGFR activity. ehu.eus Mechanistically, N-cadherin can stabilize FGFR at the cell surface, preventing its ligand-induced internalization. frontiersin.orgresearchgate.net This leads to a sustained activation of downstream signaling pathways, including the MAPK/ERK cascade, which in turn promotes cell motility and invasion. ehu.eusfrontiersin.org This interaction appears to be mediated by specific domains within both molecules, with the HAV (His-Ala-Val) sequence in N-cadherin being a key site for this functional interplay. ehu.eus
The crosstalk extends to other members of the cadherin family as well. Cadherin-11 (B1176826), a type II cadherin, has been shown to interact with FGFR and induce neurite outgrowth. nih.gov Interestingly, the downstream signaling from this interaction requires the PI3K pathway but not the MAPK pathway. nih.gov Furthermore, the formation of the cadherin-11/β-catenin complex is enhanced upon FGFR engagement, suggesting a reinforcement of the adhesion complex during signaling. nih.gov
This interplay is not limited to FGFRs. Cadherins can interact with a variety of receptor tyrosine kinases (RTKs). frontiersin.orgnih.gov For instance, E-cadherin has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), modulating its activity. tandfonline.com While much of this research has been conducted in mammalian systems, the high degree of conservation in these fundamental signaling molecules suggests that similar interactions are likely to occur in avian species.
The table below provides a summary of the key findings regarding the crosstalk between avian cadherin peptides and growth factor receptors.
| Cadherin Type | Interacting Receptor | Key Outcome of Crosstalk | Downstream Pathway(s) | Avian Context/Relevance |
| N-cadherin | FGFR | Promotes neurite outgrowth, cell motility, and invasion | MAPK/ERK | Well-documented in avian neural development. ehu.eusresearchgate.net |
| N-cadherin | FGFR | Stabilization of FGFR at the cell surface | Sustained downstream signaling | General mechanism with relevance to avian development. frontiersin.orgresearchgate.net |
| Cadherin-11 | FGFR | Induces neurite outgrowth | PI3K/AKT | Provides a model for type II cadherin-FGFR interaction. nih.gov |
| E-cadherin | EGFR | Modulation of EGFR activity | - | General mechanism of cadherin-RTK crosstalk. tandfonline.com |
This intricate communication network between cadherins and growth factor receptors highlights the role of avian cadherin peptides as central hubs in integrating adhesive and signaling cues to control complex cellular behaviors.
Developmental Biology Research Involving Cadherin Peptide, Avian
Role of Cadherin Peptide, avian in Embryonic Morphogenesis
The morphogenetic processes that shape the avian embryo are heavily reliant on the precise regulation of cell-cell adhesion, a process largely governed by cadherins. nih.govnih.gov These molecules act as both receptors and ligands, mediating homophilic binding that allows cells to recognize and adhere to one another. biocrick.com This selective adhesiveness is a primary driver of tissue formation and organization during embryogenesis. nih.govplos.org
The separation of different tissue layers and the directed migration of cells are foundational events in embryonic development, driven by differential cell adhesion properties. biocrick.complos.org Avian cadherins are central to these processes. A classic example is the segregation of the neural tube from the surface ectoderm. Initially, the embryonic ectoderm expresses E-cadherin. tandfonline.comresearchgate.net As the neural plate forms, it downregulates E-cadherin and upregulates N-cadherin, leading to the separation of the neural tissue from the presumptive epidermis, which retains E-cadherin expression. tandfonline.comresearchgate.netnih.gov This "cadherin switching" is a recurring mechanism that ensures the proper sorting of cell populations and the establishment of distinct tissue boundaries. nih.gov
Cellular migration during events like gastrulation, where cells move inward to form the primary germ layers, is also dependent on cadherin-mediated adhesion. biocrick.comcore.ac.uk Although migrating cells often adopt a more mesenchymal phenotype with reduced intercellular adhesion, transient and specific cadherin expression is necessary to guide their movement and interaction with their environment. rupress.org For instance, even when cells are separated by gaps, they can remain connected by filiform protrusions and require cadherins for effective migration. elifesciences.org
The expression of cadherins in the avian embryo is meticulously controlled in both time and space, correlating directly with specific morphogenetic events. nih.govnih.govplos.org Different cadherins are expressed in distinct and often transient patterns across all three primary germ layers. nih.gov Whole-mount in situ hybridization studies in chicken embryos have elucidated the precise expression domains of numerous cadherins at various developmental stages. nih.govplos.org For example, N-cadherin expression is initially widespread in the epiblast, becomes prominent in the developing nervous system, lens, and heart, and is transiently expressed in structures like somites and skeletal muscles. nih.gov Conversely, other cadherins show highly restricted expression. This dynamic and tissue-specific expression provides a molecular blueprint for embryonic organization. en-journal.orgsemanticscholar.orgplos.org
| Cadherin | Developmental Stage (Hamburger-Hamilton) | Key Expression Domains | Reference |
|---|---|---|---|
| E-cadherin | Early epiblast, Neurulation | Non-neural ectoderm (epidermis); initially throughout embryonic ectoderm before neurulation. | tandfonline.comresearchgate.net |
| N-cadherin | Neurulation onwards | Neural plate/tube, developing central nervous system, lens, myocardiac cells, somites, limb mesenchyme. | tandfonline.comnih.govnih.gov |
| Cadherin-4 (R-cadherin) | HH22, HH26, HH28 | Forelimb, parahippocampal area. | en-journal.orgplos.org |
| Cadherin-6B | Neurulation (pre-migratory crest) | Dorsal neural tube (premigratory neural crest), parahippocampal area. Induced by BMP and Wnt signaling. | en-journal.orgresearchgate.netnih.govtandfonline.com |
| Cadherin-7 | Neural crest migration | Migratory neural crest cells, parahippocampal area. | en-journal.orgtandfonline.comresearchgate.netnih.gov |
| Cadherin-11 (B1176826) | HH18 onwards | Forelimb, somites, brain, retina, premigratory and migratory neural crest cells. | plos.orgfrontiersin.org |
Neural Crest Development and Epithelial-to-Mesenchymal Transition (EMT)
The formation of the neural crest is a hallmark of vertebrate development, involving a complex EMT where cells delaminate from the dorsal neural tube and migrate to populate diverse regions of the embryo. tandfonline.comnih.govnih.gov The modulation of cell adhesion through the dynamic expression of different cadherins is fundamental to this entire process. nih.govresearchgate.net
A specific sequence of cadherin expression defines the stages of neural crest development. tandfonline.comresearchgate.net Premigratory neural crest cells, residing in the dorsal neural tube, co-express N-cadherin and high levels of Cadherin-6B . nih.govresearchgate.netnih.gov The maintenance of Cadherin-6B expression is critical for controlling the timing of delamination; its premature loss leads to precocious neural crest emigration, while its overexpression disrupts migration. nih.govnih.gov For EMT to proceed, both N-cadherin and Cadherin-6B must be downregulated in the cranial neural crest. tandfonline.commolbiolcell.org This downregulation reduces cell-cell adhesion within the neuroepithelium, permitting the cells to detach. researchgate.netrupress.org
As neural crest cells become migratory, they switch their cadherin profile again, beginning to express Cadherin-7 and Cadherin-11 . tandfonline.comresearchgate.nettandfonline.comfrontiersin.org Cadherin-7 is expressed exclusively on migrating neural crest cells and is thought to play a role in their collective movement. researchgate.netnih.gov Cadherin-11 is expressed in premigratory cells and is maintained in the migratory population, where it is required for normal neural crest specification, cell survival, and migration. frontiersin.org Upon reaching their destinations and beginning to differentiate, for example into dorsal root ganglia, neural crest cells may re-express N-cadherin. tandfonline.comresearchgate.net
| Cadherin | Stage of Expression | Primary Function in Neural Crest Development | Reference |
|---|---|---|---|
| N-cadherin | Premigratory | Maintains adhesion within the neural tube; must be downregulated for EMT and delamination. | researchgate.netnih.govmolbiolcell.org |
| Cadherin-6B | Premigratory | Controls the timing of neural crest emigration; its downregulation is a prerequisite for delamination. | tandfonline.comnih.govnih.gov |
| Cadherin-7 | Migratory | Expressed on migratory neural crest cells, likely mediating adhesion during migration. | tandfonline.comresearchgate.nettandfonline.com |
| Cadherin-11 | Premigratory & Migratory | Required for neural crest specification, survival, EMT, and migration. | plos.orgfrontiersin.org |
The rapid changes in the cadherin profile during neural crest EMT are controlled at multiple levels, including transcriptional and post-translational mechanisms. nih.govmolbiolcell.org
Transcriptional Repression: The downregulation of Cadherin-6B is actively driven by transcriptional repressors. The transcription factor Snail2 (formerly Slug), expressed in premigratory neural crest cells, directly represses the transcription of Cadherin-6B, which is a critical step for initiating EMT. nih.govnih.gov Similarly, the transcription factor Sip1 is required to reduce E-cadherin levels in migratory neural crest cells, mediating a key part of the cadherin switch. rupress.org Other signaling pathways, including Wnt and BMP, are also known to regulate the expression of Cadherin-6B and Cadherin-7. tandfonline.com
Proteolytic Processing: Beyond transcriptional control, the rapid removal of cadherin protein from the cell surface is achieved through proteolytic cleavage. molbiolcell.org Research in chick embryos shows that Cadherin-6B is cleaved by metalloproteinases of the ADAM family, specifically ADAM10 and ADAM19, in conjunction with γ-secretase. molbiolcell.org This cleavage event generates a soluble N-terminal fragment and two C-terminal fragments (CTFs). molbiolcell.org This processing is not merely a degradation pathway; the resulting fragments can have biological activity. For instance, the Cad6B CTF2 fragment appears to negatively regulate the levels of full-length Cadherin-6B, thus promoting the EMT process. molbiolcell.org Similarly, the cytoplasmic tail of N-cadherin can be cleaved, releasing a fragment that participates in downstream signaling events that promote delamination. nih.gov
Myogenesis and Muscle Differentiation Studies
Cadherin-mediated cell adhesion is also a critical regulator of myogenesis, the process of muscle formation. nih.govnih.gov In avian embryos, N-cadherin is the predominant cadherin expressed in developing skeletal muscle and its precursors. nih.govnih.gov Its role extends from the early stages of myogenic induction to the later events of myoblast fusion and the formation of myofibrils. rupress.orgnih.govnih.gov
Studies using avian embryonic cells have shown that establishing stable, N-cadherin-mediated adhesive interactions is a prerequisite for myoblasts to differentiate and fuse. nih.gov
Perturbing N-cadherin function with specific antibodies inhibits the differentiation of chick embryonic cells into skeletal muscle and prevents the accumulation of muscle-specific proteins like myosin. nih.govnih.gov
Conversely, stimulating N-cadherin on the surface of myoblasts, for instance with beads coated with N-cadherin ligands, can directly trigger signaling pathways that promote the expression of the myogenic transcription factor myogenin and accelerate differentiation. nih.gov
This suggests that N-cadherin does more than simply hold cells together; it acts as a signaling receptor that activates the myogenic program. nih.gov
Furthermore, cadherin-based adhesion is essential for anchoring muscle stem cells (MuSCs) to their niche, a requirement for maintaining the stem cell pool. biorxiv.org N-cadherin specifically plays a role in maintaining MuSC quiescence, preventing premature activation and differentiation. biorxiv.org Therefore, N-cadherin signaling is necessary for both the initial differentiation of muscle tissue during embryogenesis and its subsequent maintenance and repair. nih.govbiorxiv.org
This compound Influence on Muscle-Specific Gene Expression and Terminal Differentiation
The role of avian cadherin peptides extends beyond the physical process of cell fusion to the regulation of gene expression programs that define terminal muscle differentiation. Cadherin-mediated cell-cell contact appears to initiate signaling cascades that influence the expression of key muscle-specific transcription factors and structural proteins.
In avian embryonic progenitor cells, N-cadherin expression is associated with the capacity to differentiate into skeletal muscle. nih.gov Perturbing N-cadherin function with specific antibodies not only inhibits fusion but also suppresses the accumulation of myosin in chick embryo cells. nih.gov Furthermore, studies in Xenopus embryos, a related vertebrate model, have shown that a dominant-negative cadherin can block the expression of MyoD, a master regulatory gene for myogenesis. nih.gov This suggests that N-cadherin signaling is an early event in the myogenic differentiation pathway.
The inhibition of M-cadherin function in mammalian myoblasts has been shown to downregulate the expression of troponin T at the protein level, even though its mRNA is still present, indicating a post-transcriptional regulatory role. biologists.comresearchgate.net This blockade of M-cadherin also leads to incomplete withdrawal from the cell cycle, a critical step for terminal differentiation. biologists.com These findings imply that cadherin-mediated interactions are not merely for cell adhesion but are crucial for coordinating the expression of the muscle-specific proteins and the cell cycle exit necessary for terminal differentiation. biologists.comresearchgate.net
Table 2: Influence of Cadherins on Muscle-Specific Markers
| Cadherin | Experimental Model | Effect of Inhibition/Perturbation | Affected Muscle-Specific Marker | Reference |
|---|---|---|---|---|
| N-Cadherin | Chick embryo cells | Inhibition | Myosin accumulation | nih.gov |
| Cadherin (dominant-negative) | Xenopus embryos | Blocked expression | MyoD | nih.gov |
| M-Cadherin | Mammalian L6 myoblasts | Downregulation | Troponin T (protein level) | biologists.comresearchgate.net |
Central Nervous System Development and Patterning
The intricate and precise wiring of the central nervous system (CNS) relies heavily on the differential expression of cell adhesion molecules, with cadherins playing a pivotal role. In avian models, the spatial and temporal expression patterns of various cadherins are fundamental to the development and patterning of brain structures like the hippocampus and cerebellum, as well as to the processes of neurogenesis and synapse formation.
Cadherin Expression and Function in Avian Hippocampal and Cerebellar Development
The development of the avian hippocampus, a region crucial for spatial learning and memory, is marked by the dynamic expression of a diverse set of cadherins. en-journal.orgnih.govresearchgate.net Studies in developing chicken embryos have revealed spatiotemporal and layer-specific expression patterns of multiple cadherin mRNAs in the parahippocampal area (APH), a part of the avian hippocampal formation. en-journal.orgnih.govresearchgate.net For instance, the changing expression of Cdh2, Cdh7, Cdh8, Cdh9, Cdh12, and several protocadherins between embryonic day 14 (E14) and E18 suggests their involvement in the development of this brain region. en-journal.org The conserved regional expression of some cadherins, such as Cdh2 and Cdh8, in both the avian hippocampal formation and the mammalian hippocampus and entorhinal cortex points to a structural homology between these species. en-journal.orgnih.govresearchgate.net This differential expression of cadherins is thought to contribute to the segregation of cells into distinct nuclei and layers within the developing brain. en-journal.org
In the embryonic chicken cerebellum, the expression of cadherin-6B, cadherin-7, and R-cadherin is crucial for establishing its parasagittal organization. nih.gov Their expression, which begins around E5, initially appears in transverse domains that later elongate into parasagittal stripes. nih.gov These cadherin-defined subdivisions correlate with histological features and the expression of gene regulatory proteins. nih.gov Notably, individual cadherin-expressing cell clusters split into cortical and nuclear subdivisions that are interconnected by nerve fibers expressing the same cadherin, thereby establishing the corticonuclear connectivity pattern. nih.gov This suggests that cadherins provide a molecular scaffold that guides the transition from the early embryonic organization to the mature functional architecture of the cerebellum. nih.govnih.gov
Table 3: Cadherin Expression in Avian CNS Development
| CNS Region | Cadherin(s) Expressed | Developmental Stage (Chicken Embryo) | Observed Pattern/Function | Reference |
|---|---|---|---|---|
| Parahippocampal Area (Hippocampus) | Cdh2, Cdh7, Cdh8, Cdh9, Cdh12, Protocadherins | E14, E18 | Spatiotemporal and layer-specific expression, cell sorting | en-journal.orgnih.govresearchgate.net |
| Cerebellum | Cadherin-6B, Cadherin-7, R-cadherin | E5 - E12 | Formation of parasagittal stripes, establishment of corticonuclear connectivity | nih.gov |
Role in Neurogenesis, Synapse Formation, and Synaptic Plasticity in Avian Models
Cadherins are fundamental to multiple stages of neuronal development, from the birth of new neurons (neurogenesis) to the formation and refinement of synaptic connections. en-journal.orgnih.gov During avian neurogenesis, a switch from E-cadherin to N-cadherin expression is observed, which is correlated with the segregation of the neurectoderm into the epidermis, neural crest, and neural tube. nih.govresearchgate.net This cadherin switch is orchestrated by a distinct set of transcriptional regulators. nih.govresearchgate.net
In the context of synapse formation, cadherins are localized at both presynaptic and postsynaptic compartments, where they are thought to mediate the initial recognition and adhesion between neuronal processes. nih.govnih.gov The expression of different cadherins in specific neuronal circuits suggests a "cadherin code" that could contribute to synaptic specificity. nih.gov For example, in the songbird brain, the dynamic expression of cadherin-7 and cadherin-6B in the robust nucleus of the arcopallium (RA) is linked to vocal development. plos.orgresearchgate.net A switch from cadherin-7 to cadherin-6B expression during the sensorimotor learning stage appears to be crucial for normal song production, potentially by modulating synaptic properties and neuronal morphology. plos.org Overexpression of cadherin-7 during juvenile and adult stages leads to defects in vocalization, highlighting the importance of precise cadherin regulation for functional neural circuits. plos.org
Cadherins also play a role in synaptic plasticity, the cellular mechanism underlying learning and memory. en-journal.orgnih.gov N-cadherin is required for the induction of late-phase long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission. nih.gov This function is dependent on the adhesive properties of N-cadherin. nih.gov The dynamic nature of cadherin-mediated adhesion allows synapses to respond to changes in neural activity, contributing to the structural and functional plasticity of neural circuits. nih.gov
Experimental Methodologies and Research Tools Utilizing Cadherin Peptide, Avian
Application of Synthetic Cadherin Peptides in Functional Inhibition and Investigation
Synthetic peptides that mimic the binding domains of cadherins are powerful tools for perturbing their function. By competitively inhibiting the homophilic interactions of cadherin molecules, these peptides allow for the detailed investigation of processes that are dependent on cell-cell adhesion.
A cornerstone of cadherin research is the use of synthetic peptides containing the highly conserved histidine-alanine-valine (HAV) sequence. nih.govbiologists.comnih.gov This motif is located in the first extracellular domain (EC1) of classical cadherins and is critical for the formation of adhesive bonds between opposing cells. nih.govnih.gov By introducing synthetic HAV-containing peptides into experimental systems, researchers can effectively disrupt cadherin-mediated processes.
Linear and cyclic peptides harboring the HAV motif have been shown to inhibit a variety of cadherin-dependent functions. nih.govbiologists.com For instance, a synthetic peptide containing the H-A-V sequence was demonstrated to inhibit myoblast fusion in chicken embryo cultures by 65%, an effect comparable to that achieved by removing calcium from the culture medium to block all Ca2+-dependent cell adhesion. biologists.com Similarly, E-cadherin-specific peptides with a central HAV sequence were found to inhibit cell aggregation, disrupt the normal morphology of epithelial cell layers, and stimulate cell invasion in vitro. nih.govbiologists.com
The specificity of these inhibitory peptides can be enhanced by including the amino acid residues that naturally flank the HAV motif in different cadherin subtypes. nih.gov Studies have shown that a cyclic peptide mimicking the HAVD sequence of N-cadherin is a more potent inhibitor of N-cadherin function than a generic HAV peptide. nih.govresearchgate.net Conversely, a peptide mimicking the HAVS sequence of E-cadherin loses its ability to inhibit N-cadherin-mediated processes, highlighting the specificity conferred by these flanking residues. nih.gov These peptides have become invaluable for studying neurite outgrowth, cell migration, and tissue morphogenesis. nih.govresearchgate.net
Table 1: Examples of HAV-Containing Peptides and Their Experimental Applications To interact with the data, please hover over the table cells.
| Peptide Type/Sequence | Cadherin Target | Experimental System | Observed Effect | Reference(s) |
| Linear HAV Peptide | N-cadherin | Chicken Myoblast Culture | Inhibition of myoblast fusion | biologists.com |
| Cyclic ADH-1 (N-Ac-CHAVC-NH2) | N-cadherin | Neurite Outgrowth Assays | Antagonist of N-cadherin-mediated neurite outgrowth | nih.govresearchgate.net |
| E-cadherin Specific HAV Peptide | E-cadherin | Epithelial Cell Lines | Inhibition of cell aggregation; stimulation of invasion | nih.govbiologists.com |
| Cyclic HAVD Peptide | N-cadherin | N-cadherin expressing cells | Potent and specific inhibition of N-cadherin function | nih.gov |
| Cyclic HAVS Peptide | E-cadherin | N-cadherin expressing cells | Loss of inhibitory activity against N-cadherin function | nih.gov |
Another powerful approach for studying cadherin function involves the generation of antibodies directed against specific peptide sequences within the cadherin molecule. These antibodies can serve as highly specific antagonists to block cadherin function in a variety of research applications.
The strategy involves synthesizing short peptide fragments corresponding to functionally important regions of the cadherin extracellular domain, such as the homophilic binding site or other regulatory motifs like the Arginine-Glycine-Aspartic acid (RGD) sequence found in some cadherins. aacrjournals.org These peptides are then used as antigens to immunize host animals, leading to the production of polyclonal or monoclonal antibodies.
For example, monoclonal antibodies (mAbs) have been successfully generated using peptides containing the RGD motif of Cadherin 17 (CDH17). aacrjournals.org These mAbs were shown to be highly selective and capable of blocking the activation of β1 integrin mediated by CDH17 and vascular-endothelial (VE)-cadherin. aacrjournals.org The functional consequences of this blockade were demonstrated through a significant reduction in the adhesion and proliferation of metastatic cancer cells in vitro. aacrjournals.org Similarly, antibodies and their Fab fragments raised against the homophilic binding site of N-cadherin have been injected into avian limb buds to study myoblast migration and differentiation in vivo. nih.gov The characterization of these antibodies typically involves a suite of assays, including Western blotting to confirm specificity, and functional assays like cell adhesion, proliferation, and invasion assays to determine their inhibitory capacity. aacrjournals.org
In Vitro and In Vivo Models for Studying Avian Cadherin Peptide Function
The function of avian cadherin peptides is investigated using a combination of in vitro cell culture systems and in vivo manipulations of avian embryos. These models allow for both controlled, reductionist studies and the analysis of function within the complex environment of a developing organism.
Primary cell cultures derived from avian embryos provide excellent in vitro systems to dissect the roles of specific cadherins.
Myoblast Cultures: Cultures of myoblasts from chicken embryos have been essential for understanding the role of N-cadherin in muscle development. biologists.com In these cultures, fusing myoblasts express high levels of N-cadherin at their surfaces, and both anti-N-cadherin antibodies and HAV-containing synthetic peptides can inhibit their fusion into myotubes, demonstrating that N-cadherin-mediated adhesion is a prerequisite for this process. biologists.com These cultures allow for direct observation and quantification of cell fusion and differentiation.
Neural Crest Cell Cultures: The development of the neural crest is a complex process involving dynamic changes in cell adhesion. nih.gov Explant cultures of avian neural crest cells are widely used to study the roles of various cadherins (including N-cadherin, E-cadherin, Cadherin-6B, and Cadherin-11) in neural crest specification, epithelial-to-mesenchymal transition (EMT), and migration. frontiersin.orgnih.gov For example, explants of the dorsal neural tube can be cultured in vitro to observe the migration of neural crest cells away from the neural tube, a process that is heavily dependent on the downregulation of certain cadherins and the expression of others. nih.govresearchgate.net
Table 2: In Vitro Models for Studying Avian Cadherin Peptide Function To interact with the data, please hover over the table cells.
| Cell Culture System | Cadherins Studied | Research Question | Key Findings | Reference(s) |
| Avian Myoblast Culture | N-cadherin | Role of N-cadherin in myoblast fusion | N-cadherin-mediated adhesion is required for myoblast fusion. | biologists.com |
| Avian Neural Crest Explants | N-cadherin, E-cadherin, Cadherin-6B, Cadherin-7, CDH11 | Regulation of neural crest cell emigration and migration | Dynamic cadherin expression is critical for proper spatio-temporal control of neural crest development. | nih.govfrontiersin.orgnih.govbiologists.com |
The chicken embryo is a classic and highly accessible model for vertebrate development, offering powerful in vivo approaches to study gene function. nih.gov Techniques to manipulate gene expression directly within the embryo are widely used in cadherin research.
In ovo and ex ovo electroporation are highly efficient methods for introducing genetic material into specific tissues of the developing chick embryo. nih.govnih.gov This technique involves injecting a solution containing DNA plasmids, small interfering RNAs (siRNAs), or morpholinos into a target region, such as the lumen of the neural tube, and then applying a series of electric pulses. nepagene.jp The electric field transiently permeabilizes cell membranes, allowing the genetic material to enter the cells.
This method has been used to investigate the role of cadherins in neural crest emigration. Researchers have overexpressed various cadherin constructs, including wild-type N-cadherin and dominant-negative forms, in the cells that will give rise to the neural crest. biologists.com These experiments revealed that the precise regulation of cadherin expression is critical for neural crest cells to delaminate from the neural tube and begin their migration. biologists.com Similarly, direct injection of function-blocking antibodies into specific embryonic tissues, such as the limb bud, provides another means of perturbing cadherin function in vivo to study processes like myoblast migration. nih.gov
Biochemical and Cell Biological Approaches
A variety of biochemical and cell biological techniques are employed to provide a mechanistic understanding of how avian cadherin peptides function and influence cellular behavior.
These methods allow for the precise quantification of molecular interactions and the detailed visualization of cellular structures. For instance, biochemical assays are crucial for characterizing the binding affinity and specificity of synthetic peptides to their target cadherins. Surface Plasmon Resonance (SPR) can measure the real-time binding kinetics between a cadherin peptide and the purified extracellular domain of a cadherin protein. ku.edu Other techniques like Quartz Crystal Microbalance (QCM) and Atomic Force Microscopy (AFM) can be used to measure the adhesive forces mediated by peptide-cadherin interactions at a molecular level. uni-goettingen.deresearchgate.net The secondary structure of these peptides in solution can be determined using methods like circular dichroism and nuclear magnetic resonance (NMR), providing insights into their active conformation. nih.gov
Cell biological approaches are used to observe the effects of cadherin peptide activity in the context of whole cells. Cell aggregation assays provide a straightforward method to quantify the ability of peptides to disrupt cell-cell adhesion. nih.govbiologists.com Immunofluorescence microscopy is widely used to visualize the localization of cadherins at cell junctions and to observe how this organization is perturbed by inhibitory peptides or antibodies. biologists.com Furthermore, advanced microscopy techniques such as holographic video particle tracking can be used to monitor the movement of peptide-coated beads on the surface of living cells, revealing specific interactions with cellular cadherins. uni-goettingen.deresearchgate.net
Table 3: Biochemical and Cell Biological Techniques in Avian Cadherin Peptide Research To interact with the data, please hover over the table cells.
| Technique | Purpose in Cadherin Peptide Research | Example Application | Reference(s) |
| Biochemical | |||
| Solid-Phase Peptide Synthesis | To create synthetic peptides mimicking cadherin sequences. | Synthesis of various HAV-containing peptides for functional studies. | uni-goettingen.de |
| Surface Plasmon Resonance (SPR) | To measure binding kinetics and inhibition of cadherin-cadherin interaction. | Confirming the binding of ADTC5 peptide to the EC1 domain of cadherins. | ku.edu |
| Atomic Force Microscopy (AFM) | To quantify single-molecule adhesion forces. | Measuring the work of adhesion between HAV-peptides and E-cadherin on cell surfaces. | uni-goettingen.deresearchgate.net |
| Circular Dichroism / NMR | To determine the solution structure of peptides. | Determining the secondary structure of an N-cadherin-derived HAV peptide. | nih.gov |
| Cell Biological | |||
| Cell Aggregation Assay | To quantify the effect of peptides on cell-cell adhesion. | Demonstrating inhibition of epithelial cell aggregation by E-cadherin specific peptides. | nih.govbiologists.com |
| Immunofluorescence | To visualize cadherin localization and junction integrity. | Showing co-accumulation of N-cadherin and N-CAM at myoblast contact areas. | biologists.com |
| Invasion Assay | To assess the impact of cadherin disruption on cell motility. | Showing that HAV-peptides can stimulate invasion of cells expressing E-cadherins. | nih.gov |
| In Ovo Electroporation | To manipulate gene expression in developing avian embryos. | Overexpressing cadherin constructs in the chick neural tube to study neural crest emigration. | biologists.comnih.gov |
Immunoblotting and Electrophoretic Techniques for Protein Analysis
Immunoblotting and electrophoretic techniques are fundamental tools for the analysis of avian cadherin peptides, allowing researchers to identify and characterize these proteins within complex biological samples. Polyacrylamide gel electrophoresis (PAGE) is commonly used to separate proteins based on their molecular weight. nih.gov In the context of avian muscle proteins, electrophoretic patterns have been shown to differ based on species and muscle type, highlighting the specificity of this technique. nih.gov
Western blotting, a type of immunoblotting, is then employed to detect specific cadherin proteins. This method involves transferring the separated proteins from the gel to a membrane, which is then probed with antibodies specific to the avian cadherin of interest. nih.gov For instance, researchers have developed polyclonal antiserum directed against a synthetic peptide from the C-terminal cytoplasmic domain of chick N-cadherin. This antiserum successfully detected chick N-cadherin in immunoblotting experiments, showing a tissue distribution similar to that observed with the monoclonal antibody NCD-2. nih.gov
These techniques are crucial for determining the presence, quantity, and molecular weight of avian cadherins in various tissues and experimental conditions. For example, Western blot analysis has been used to confirm the upregulation of E-cadherin protein expression in the ovaries of cancerous hens compared to healthy ones. mdpi.com Similarly, it has been used to detect cadherin-11 (B1176826) protein in chicken embryo lysates. nih.gov Densitometric analysis of Western blots allows for the quantification of changes in protein levels, such as the downregulation of E-cadherin in response to antisense oligodeoxynucleotides. researchgate.net
Table 1: Application of Immunoblotting and Electrophoresis in Avian Cadherin Research
| Application | Avian Cadherin Studied | Key Findings | Reference |
| Tissue Distribution Mapping | N-cadherin | Antiserum against a synthetic peptide identified N-cadherin in various chick tissues, confirming its widespread distribution. | nih.gov |
| Cancer Research | E-cadherin | Significantly increased protein expression was observed in the ovaries of cancerous hens compared to non-pathogenic hens. | mdpi.com |
| Developmental Biology | Cadherin-11 | A single band at approximately 110 kDa was detected in stage 19 chicken embryo lysates. | nih.gov |
| Gene Function Analysis | E-cadherin | Antisense oligodeoxynucleotide injection led to a transient decrease in E-cadherin protein levels in the yolk sac. | researchgate.net |
Immunocytochemistry and Confocal Microscopy for Localization Studies
Immunocytochemistry and confocal microscopy are powerful techniques used to visualize the subcellular localization of avian cadherin peptides within cells and tissues. These methods provide crucial insights into the spatial distribution of cadherins, which is essential for understanding their role in cell-cell adhesion and tissue organization.
The process involves using specific antibodies to label the cadherin molecules of interest. nih.gov These primary antibodies are then detected by secondary antibodies conjugated to fluorescent dyes. Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images by eliminating out-of-focus light, enabling precise localization of the fluorescent signal. wiley.comnih.gov
Studies in avian systems have effectively utilized these techniques to map the distribution of various cadherins. For example, in fusion-competent avian skeletal myoblasts, double-labeling immunoelectron microscopy revealed that N-CAM and N-cadherin often colocalize in clusters on the plasma membrane, suggesting their cooperative role in myoblast fusion. nih.gov Immunostaining has also been employed to study the expression of cadherin-7 and cadherin-11 in migrating neural crest cells of the chicken embryo. nih.govnih.gov Confocal laser microscopy has been instrumental in analyzing the subcellular distribution of E-cadherin and P-cadherin in the developing mouse molar, revealing distinct localization patterns that suggest specific functional roles. nih.gov
Table 2: Localization of Avian Cadherins Using Immunocytochemistry and Confocal Microscopy
| Avian Cadherin | Tissue/Cell Type | Subcellular Localization | Key Findings | Reference |
| N-cadherin | Skeletal myoblasts | Plasma membrane clusters | Colocalizes with N-CAM, suggesting cooperation in myoblast fusion. | nih.gov |
| Cadherin-7 | Neural crest cells | Cell-cell interfaces | Expression is upregulated by Wnt signaling during migration. | nih.gov |
| Cadherin-11 | Neural crest cells | Cell-cell interfaces | Expression is confirmed in migrating neural crest cells. | nih.gov |
| E-cadherin | Ovarian cancer tissue | Not specified | Comparable expression levels were found in both human and chicken ovarian cancer tissues. | mdpi.com |
Gene Knockdown and Overexpression Strategies in Avian Cells
To elucidate the function of avian cadherin peptides, researchers employ gene knockdown and overexpression strategies to manipulate their expression levels in cells and developing embryos. These approaches allow for the investigation of the consequences of cadherin loss-of-function and gain-of-function, respectively.
Gene Knockdown techniques aim to reduce or eliminate the expression of a specific cadherin gene. One common method is RNA interference (RNAi), which utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target the messenger RNA (mRNA) of the gene for degradation. sonidel.comnih.gov In chicken embryos, vector-based RNAi systems have been successfully used to silence gene expression. This involves electroporating a vector expressing an shRNA into the developing embryo, leading to a transient but significant knockdown of the target gene. sonidel.comcabidigitallibrary.org For instance, knockdown of N-cadherin in the chicken optic tectum was shown to significantly affect neuronal migration, leading to shorter axons and the inability of neurons to reach their destination. nih.govresearchgate.net Similarly, siRNA-mediated knockdown of VE-cadherin (also known as Cdh5) in the developing vasculature of chicken embryos resulted in pronounced defects in the vascular network. nih.gov
Overexpression studies involve introducing a functional copy of a cadherin gene into cells to increase its expression level. This can be achieved by transfecting cells with a plasmid vector containing the cadherin's coding sequence. Overexpression of N-cadherin has been used to study its role in neuronal migration during chicken optic tectum development. nih.gov In some studies, overexpression of one cadherin has been used to "rescue" a knockout of another, demonstrating functional redundancy. For example, cardiac-specific expression of either N-cadherin or E-cadherin was able to partially rescue the lethal phenotype of N-cadherin-null mouse embryos, indicating that E-cadherin can functionally substitute for N-cadherin in heart development. nih.govbiologists.com
These genetic manipulation techniques are often combined with other analytical methods, such as those described in the previous sections, to provide a comprehensive understanding of avian cadherin function in various biological processes.
Table 3: Functional Studies of Avian Cadherins Using Gene Knockdown and Overexpression
| Strategy | Avian Cadherin | Model System | Experimental Approach | Key Findings | Reference |
| Knockdown | N-cadherin | Chicken embryo optic tectum | In ovo electroporation of shRNA | Inhibited neuronal migration, affected axon length and multipolar neuron formation. | nih.govresearchgate.net |
| Knockdown | VE-cadherin (Cdh5) | Chicken embryo vasculature | siRNA injection into dorsal aorta | Caused significant defects in the development of the vascular network. | nih.gov |
| Overexpression | N-cadherin | Chicken embryo optic tectum | In ovo electroporation of expression vector | Investigated the effect on neuronal migration. | nih.gov |
| Overexpression (Rescue) | N-cadherin / E-cadherin | N-cadherin knockout mouse embryo | Muscle-specific promoters to drive cadherin expression | E-cadherin could functionally substitute for N-cadherin during cardiogenesis. | nih.govbiologists.com |
Implications for Biomedical Research and Tissue Engineering
Understanding Pathological Mechanisms through Avian Cadherin Peptide Research
Avian cadherin peptides are crucial tools for dissecting the molecular underpinnings of various diseases, most notably cancer. The dysregulation of cadherin-mediated cell adhesion is a hallmark of cancer progression, and avian models provide a valuable platform for investigation.
N-cadherin, for instance, is often overexpressed in invasive cancer cells and is associated with enhanced cell migration and metastasis. Research utilizing peptides that mimic the binding domains of N-cadherin, such as the highly conserved Histidine-Alanine-Valine (HAV) sequence, has been instrumental in elucidating its role in cancer progression. Antagonistic peptides that block N-cadherin function can inhibit tumor cell migration and invasion, highlighting the therapeutic potential of targeting this pathway.
Conversely, the loss of E-cadherin expression is a critical event in the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intracellular adhesion and increased motility. This transition is a key step in the initiation of metastasis. Studies on avian E-cadherin peptides help to clarify the signaling pathways that are disrupted during EMT, offering insights into potential interventions to prevent or reverse this process. The high degree of conservation in cadherin sequences across species, including the HAV motif, makes findings from various model systems relevant to understanding the function of their avian counterparts.
Exploration of Cadherin Peptide, avian in Regenerative Medicine Strategies
The ability of avian cadherin peptides to mediate specific cell-cell interactions makes them attractive candidates for regenerative medicine applications. By mimicking the natural cellular environment, these peptides can be used to guide the behavior of cells and promote the formation of new tissues.
Design and Application of Cadherin Mimetic Peptides in Biomaterials
Cadherin mimetic peptides, particularly those containing the HAV sequence, are being incorporated into various biomaterials to create scaffolds that can actively direct tissue regeneration. These "bio-functionalized" materials can promote the adhesion and organization of specific cell types, a critical step in the formation of functional tissues.
For example, hydrogels functionalized with N-cadherin mimetic peptides have been shown to enhance cell-cell adhesion and promote the formation of three-dimensional cellular structures. These biomaterials can be designed to be biodegradable, gradually breaking down as the new tissue forms. The versatility of this approach allows for the creation of scaffolds tailored to the specific requirements of different tissues, such as bone, cartilage, and neural tissue. The development of chimeric peptides, which combine a cadherin mimetic sequence with a domain that binds to a specific extracellular matrix component, further enhances the specificity and efficacy of these biomaterials.
Modulation of Mesenchymal Stem Cell Differentiation and Fate via Cadherin Peptide Scaffolds
Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into a variety of cell types, including bone cells (osteoblasts), cartilage cells (chondrocytes), and fat cells (adipocytes). The differentiation of MSCs is highly influenced by their microenvironment, including the signals they receive from neighboring cells.
Cadherin peptide scaffolds can be used to mimic the natural cellular niches that direct MSC differentiation. By presenting specific cadherin-derived signals, these scaffolds can guide the fate of MSCs towards a desired lineage. For instance, hydrogels incorporating N-cadherin mimetic peptides have been shown to significantly enhance the chondrogenic (cartilage-forming) differentiation of MSCs.
Research has demonstrated a dose-dependent effect of these mimetic peptides on MSC differentiation. In one study, the incorporation of an N-cadherin mimetic peptide containing the HAV sequence into a hyaluronic acid hydrogel led to a significant increase in the production of key cartilage matrix components by encapsulated MSCs.
| N-Cadherin Mimetic Peptide Concentration (mM) | Fold Increase in Type II Collagen Production | Fold Increase in Glycosaminoglycan Production |
|---|---|---|
| 0 | 1 | 1 |
| 2 | ~9 | ~2 |
This ability to direct MSC differentiation opens up exciting possibilities for the development of new therapies for a range of conditions, including osteoarthritis and bone defects. By providing a supportive and instructive microenvironment, avian cadherin peptide-based scaffolds can promote the regeneration of damaged or diseased tissues.
Q & A
Q. Key Methodological Tools :
Sequence alignment (e.g., ClustalW) for motif identification.
NMR and CD for structural binding analysis.
In vitro permeability assays.
What experimental strategies resolve contradictions in reported binding sites of cadherin-derived peptides (e.g., HAV vs. ADT peptides)?
Conflicting data on binding sites (e.g., EC1 vs. EC2 domains) require:
- Comparative docking studies : Use tools like GROMACS to simulate peptide interactions across cadherin domains (e.g., cyclic ADTC5 binding to EC1 vs. HAV6 binding to EC2) .
- Site-directed mutagenesis : Mutate residues in suspected binding pockets (e.g., Trp2, Asp1 in EC1) to assess loss/gain of function .
- Cross-validation with biophysical assays : Compare NMR-derived binding data with surface plasmon resonance (SPR) to quantify affinity differences .
Q. Critical Considerations :
Account for peptide cyclization effects (e.g., ADTC3 vs. linear analogs) on binding specificity .
Test peptides across cadherin subtypes (e.g., E-cadherin vs. N-cadherin) to evaluate selectivity .
How should researchers design molecular dynamics (MD) simulations to study avian cadherin peptide interactions?
For robust MD simulations:
- Parameterize force fields : Use AMBER or CHARMM for peptide-cadherin systems, incorporating calcium ions to model physiological conditions .
- Simulation duration : Extend trajectories to ≥120 ns to capture conformational equilibration (e.g., cyclic ADTC3 binding energy stabilization at 79,187 ps) .
- Binding energy calculations : Apply MM-PBSA/GBSA to estimate free energy changes, focusing on key residues (e.g., Lys25, Ser26 in EC1-EC2) .
Q. Example Workflow :
Pre-equilibrate systems with explicit solvent models.
Analyze root-mean-square deviation (RMSD) to confirm stability.
Extract binding energies from trajectory clusters .
What protocols optimize in vitro models for assessing avian cadherin peptide activity in blood-brain barrier (BBB) modulation?
To study BBB modulation:
- Cell line selection : Use MDCK or hCMEC/D3 monolayers to model tight junctions .
- Peptide delivery : Apply cyclic peptides (e.g., ADTC3) at 10–100 µM and measure paracellular permeability via FITC-dextran leakage .
- Calcium dependency : Deplete extracellular Ca²⁺ to confirm cadherin-mediated effects vs. nonspecific junction opening .
Q. Validation Steps :
Confirm peptide stability via HPLC and mass spectrometry pre-assay .
Correlate in vitro data with in vivo models (e.g., rodent BBB assays) .
How can researchers address variability in peptide synthesis and purity for reproducible cadherin studies?
To minimize variability:
Q. Quality Control Checklist :
Purity ≥95% (HPLC).
Correct molecular weight (MS).
Endotoxin levels <0.1 EU/mg for in vivo use .
What advanced techniques elucidate the role of calcium in avian cadherin peptide functionality?
Beyond standard Ca²⁺ chelation assays:
- Isothermal titration calorimetry (ITC) : Quantify Ca²⁺ binding affinity to cadherin domains and peptide-induced changes .
- Fluorescence resonance energy transfer (FRET) : Monitor real-time conformational shifts in cadherin upon Ca²⁺ depletion .
- Cryo-EM : Resolve high-resolution structures of peptide-cadherin complexes in Ca²⁺-bound states .
Q. Data Interpretation :
Correlate Ca²⁺ affinity with junctional modulation efficacy.
Compare avian vs. mammalian cadherin calcium-binding kinetics .
How do researchers reconcile discrepancies between computational docking and experimental binding data for cadherin peptides?
Strategies include:
- Ensemble docking : Test multiple peptide conformations (e.g., cyclic vs. linear ADTC5) against cadherin domains .
- Alchemical free energy calculations : Predict relative binding energies for mutant vs. wild-type cadherin .
- Experimental cross-check : Validate top docking poses via NMR chemical shift perturbations .
Case Study :
ADTC5 docking predicted EC1 binding, confirmed by NMR shifts in EC1 residues .
What are the best practices for integrating avian cadherin peptide studies into therapeutic delivery research?
For translational applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
